![molecular formula C13H12BrF3N2O3 B13728643 ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B13728643.png)
ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydrazone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-(trifluoromethyl)phenylhydrazine with an appropriate carbonyl compound to form the hydrazone intermediate.
Bromination: The hydrazone intermediate is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the brominated hydrazone with ethyl alcohol in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反应分析
Types of Reactions
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The hydrazone moiety can be oxidized to form corresponding azo compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).
Major Products
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Azo compounds.
科学研究应用
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydrazone moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate can be compared with similar compounds such as:
Ethyl (2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl (2Z)-4-morpholinyl { [2- (trifluoromethyl)phenyl]hydrazono}ethanoate: Contains a morpholine ring instead of a bromine atom, leading to variations in chemical properties and applications.
The presence of the bromine atom in this compound makes it unique, as it can undergo specific substitution reactions that are not possible with its analogs.
属性
分子式 |
C13H12BrF3N2O3 |
|---|---|
分子量 |
381.14 g/mol |
IUPAC 名称 |
ethyl (Z)-4-bromo-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H12BrF3N2O3/c1-2-22-12(21)11(10(20)7-14)19-18-9-5-3-8(4-6-9)13(15,16)17/h3-6,20H,2,7H2,1H3/b11-10-,19-18? |
InChI 键 |
KEAVRETUKUYCIF-HNYIIJDWSA-N |
手性 SMILES |
CCOC(=O)/C(=C(\CBr)/O)/N=NC1=CC=C(C=C1)C(F)(F)F |
规范 SMILES |
CCOC(=O)C(=C(CBr)O)N=NC1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


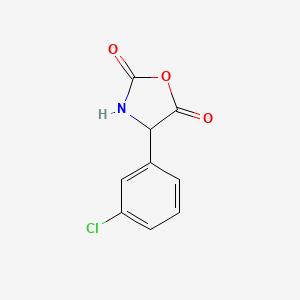
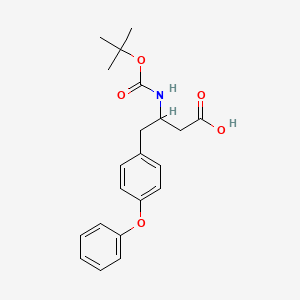
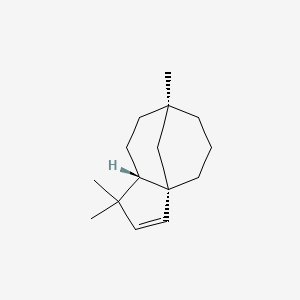
![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)
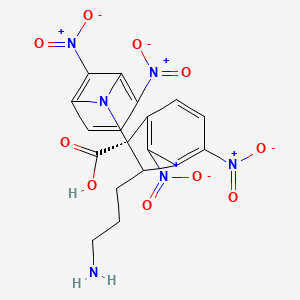
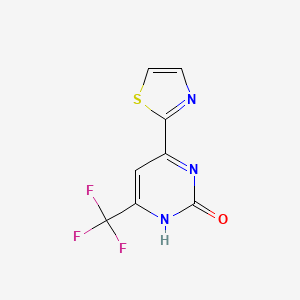

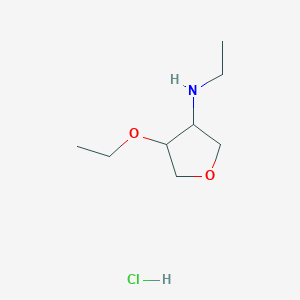
![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)

![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
